2-aminonaphthalene-1-sulfonic acid

Synthetic Methodology Dye Intermediate Manufacturing Process Chemistry

Sourcing high-purity Tobias acid (CAS 81-16-3) is critical for reproducible azo dye synthesis, as isomeric impurities lead to synthetic dead-ends. This compound is the definitive precursor for C.I. Pigment Red 49 (Lithol reds) and amino J acid, a key reactive dye intermediate. - Non-negotiable for C.I. Pigment Red 49: Only the 2,1-substitution pattern enables the target chromophore. - Irreplaceable in J-acid production: Sulfonation-hydrolysis pathway achieves 31.5% yield. - Certified purity: ≥98% (HPLC) ensures lot-to-lot consistency, avoiding isomeric contamination.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 81-16-3
Cat. No. B047220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminonaphthalene-1-sulfonic acid
CAS81-16-3
Synonyms2-naphthylamine-1-sulfonic acid
2-naphthylamine-1-sulfonic acid, monoammonium salt
tobias acid
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N
InChIInChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)
InChIKeyGWIAAIUASRVOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilitySlightly sol in cold water;  more sol in hot water;  very slightly sol in alcohol, ether
In water, 4,100 mg/l @ 20 °C

2-Aminonaphthalene-1-sulfonic Acid (CAS 81-16-3) – A Distinct Aminonaphthalenesulfonic Acid Intermediate for Azo Dye and Pigment Manufacturing


2-Aminonaphthalene-1-sulfonic acid (CAS 81-16-3), widely known as Tobias acid, is a member of the aminonaphthalenesulfonic acid class, characterized by the substitution of a naphthalene core with an amino group at the 2-position and a sulfonic acid group at the 1-position [1]. It is industrially produced via the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite, yielding the acid as a white to off-white crystalline solid with a melting point around 180 °C, pKa of 2.35, and water solubility of 4.083 g/L at 20 °C . This compound is an essential intermediate specifically used for the synthesis of certain azo dyes and pigments, including C.I. Acid Yellow 19 and C.I. Pigment Red 49 [2].

Why 2-Aminonaphthalene-1-sulfonic Acid (Tobias Acid) Cannot Be Replaced by Generic Aminonaphthalenesulfonic Acid Isomers in Critical Applications


The aminonaphthalenesulfonic acid family comprises numerous positional isomers with identical molecular formulas but vastly different reactivity profiles and industrial utility. The specific juxtaposition of the amino and sulfonic acid groups on the naphthalene ring dictates the electronic environment and steric accessibility for key reactions like diazotization and azo coupling [1]. For instance, while 2-aminonaphthalene-1-sulfonic acid (Tobias acid) is a crucial precursor for C.I. Pigment Red 49 and J-acid, its isomers like Bronner acid (2-aminonaphthalene-6-sulfonic acid) or Dahl's acid (2-aminonaphthalene-5-sulfonic acid) do not share this synthetic utility, leading to different downstream dye structures and properties [2]. Direct experimental evidence confirms that these isomers are formed under distinct and mutually exclusive sulfonation conditions, and their substitution in established manufacturing processes will result in the formation of entirely different, and often undesired, chromophores or synthetic dead-ends [3]. Therefore, procurement based solely on the 'aminonaphthalenesulfonic acid' class is not a viable strategy for applications requiring the specific reactivity of Tobias acid.

Quantitative Differentiation: Comparative Performance Data for 2-Aminonaphthalene-1-sulfonic Acid (CAS 81-16-3) Against Key Analogs


Synthetic Yield: 2-Aminonaphthalene-1-sulfonic Acid (Tobias Acid) Delivers a 95% Yield via Bucherer Reaction

The Bucherer reaction for synthesizing 2-aminonaphthalene-1-sulfonic acid (Tobias acid) from 2-hydroxynaphthalene-1-sulfonic acid proceeds with a reported yield of 95% under optimized conditions [1]. This high yield is a critical factor for industrial procurement and process economics. While direct comparative yield data for the Bucherer synthesis of other 2-aminonaphthalene sulfonic acid isomers (e.g., 2-aminonaphthalene-6-sulfonic acid or 2-aminonaphthalene-7-sulfonic acid) under identical conditions were not located in this search, the distinct reaction pathways (Bucherer amination vs. direct sulfonation) highlight the unique synthetic accessibility of the 1-sulfonic acid derivative [2].

Synthetic Methodology Dye Intermediate Manufacturing Process Chemistry

Isomer Formation Selectivity: 2-Aminonaphthalene-1-sulfonic Acid Is Not Formed Under Sulfonation Conditions That Produce Key 2-Aminonaphthalene Sulfonic Acid Isomers

A study on the sulfonation of 2-aminonaphthalene demonstrated that under the investigated reaction conditions (30–200 °C, 1–15 hours, 90% sulfuric acid to 20% oleum), the main products formed were Dahl's acid (2-aminonaphthalene-5-sulfonic acid), Bronner's acid (2-aminonaphthalene-6-sulfonic acid), and amino-F-acid (2-aminonaphthalene-7-sulfonic acid). Crucially, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) and 2-aminonaphthalene-4-sulfonic acid were not formed [1]. This demonstrates that Tobias acid possesses a unique synthetic route and is not a byproduct or alternative product in the sulfonation pathways that generate other commercially relevant 2-aminonaphthalene sulfonic acids.

Synthetic Selectivity Reaction Mechanism Isomer Differentiation

Analytical Separation: Capillary Electrophoresis and HPLC Fail to Fully Separate 2-Aminonaphthalene-1-sulfonic Acid from All Aminonaphthalenesulfonic Acid Isomers

A study investigating the separation of 10 aminonaphthalenesulfonic acid (ANS) isomers via capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and reversed-phase HPLC found that perfect separation of all isomers was not achieved by any of these methods [1]. In CZE at pH 4.5, nine peaks were obtained, but two pairs of isomers remained unresolved due to their equal pKa values. The study concluded that for unambiguous identification of a specific ANS isomer like Tobias acid, two different modes of capillary electrophoresis should be tested simultaneously [1]. This analytical challenge is not specific to a single isomer but rather a class-level issue; however, it underscores the necessity of using certified reference standards of 2-aminonaphthalene-1-sulfonic acid for accurate identification and quantification in complex mixtures, rather than relying on generic detection methods.

Analytical Chemistry Quality Control Isomer Purity

Commercial Purity Standards: 2-Aminonaphthalene-1-sulfonic Acid Is Commonly Supplied at ≥97–98% Purity

Commercial suppliers consistently offer 2-aminonaphthalene-1-sulfonic acid (Tobias acid) at high purity levels, typically ≥97% to 98% [1]. This is a crucial specification for its reliable use as a dye intermediate, where the presence of even small amounts of impurities or isomeric contaminants can significantly impact the color, fastness, and yield of the final dye product. While other aminonaphthalenesulfonic acid isomers are also available at similar purity grades, the specific identity of the isomer, and thus its procurement as a distinct CAS-numbered entity (81-16-3), is the primary determinant of its utility.

Chemical Procurement Quality Specifications Industrial Intermediate

Downstream Conversion Yields: Tobias Acid Serves as a Key Intermediate with Differentiated Yields for Amino G Acid (51.5%) and Amino J Acid (31.5%)

Tobias acid (2-aminonaphthalene-1-sulfonic acid) is a direct precursor for the synthesis of important disulfonic acid intermediates. A patented process describes the sulfonation of Tobias acid with 30% oleum to produce a mixture of trisulfonic acids, which upon hydrolysis yields 2-amino-6,8-naphthalenedisulfonic acid (amino G acid) and 2-amino-5,7-naphthalenedisulfonic acid (amino J acid) [1]. Under the specific reaction conditions, the overall yield for amino G acid was 51.5%, and for amino J acid was 31.5% [1]. This demonstrates the specific and quantifiable utility of Tobias acid as a starting material for these products, which are not directly accessible from other aminonaphthalenesulfonic acid isomers via the same route.

Synthetic Utility Downstream Chemistry Dye Intermediates

High-Value Application Scenarios for 2-Aminonaphthalene-1-sulfonic Acid (Tobias Acid, CAS 81-16-3)


Synthesis of Azo Pigments, Specifically C.I. Pigment Red 49 (Lithol Reds)

Tobias acid is a definitive intermediate for the manufacture of C.I. Pigment Red 49, a class of azo pigments known as Lithol reds [1]. These pigments are produced by diazotizing Tobias acid and coupling it with beta-naphthol [2]. The resulting sodium, barium, and calcium toners provide a range of red shades and are used extensively in printing inks, plastics, and coatings [3]. The specific substitution pattern of Tobias acid is essential for the formation of this chromophore, and its procurement is therefore non-negotiable for the production of Pigment Red 49.

Manufacture of Amino J Acid (2-Amino-5,7-naphthalenedisulfonic Acid)

Tobias acid serves as the key starting material for the industrial production of amino J acid [4]. The process involves sulfonation of Tobias acid with oleum, followed by hydrolysis, achieving a reported overall yield of 31.5% for amino J acid [5]. Amino J acid is itself a vital intermediate for a wide range of reactive dyes. The use of Tobias acid in this pathway is a primary and irreplaceable industrial route, justifying its dedicated procurement for manufacturers of J acid and its downstream dyes.

Development and Synthesis of Novel Bifunctional Azo Reactive Dyes for Textiles

In research settings focused on developing new reactive dyes for textiles like silk, wool, and cotton, Tobias acid is frequently employed as a diazo component or a coupling component [6]. Studies have demonstrated its use alongside other cyanurated acids (e.g., H-acid, J-acid, Laurent acid) to synthesize bifunctional dyes with specific exhaustion and fixation properties [6]. The unique reactivity of Tobias acid, dictated by its 1-sulfonic-2-amino substitution, contributes to the final dye's spectral properties and fastness characteristics, making it a valuable building block in dye discovery and optimization [6].

Use as a Certified Reference Standard for Analytical Method Development and Quality Control

Given the known challenges in separating the numerous aminonaphthalenesulfonic acid isomers by common techniques like HPLC and capillary electrophoresis [7], a high-purity sample of 2-aminonaphthalene-1-sulfonic acid is required as a certified reference standard. Analytical laboratories and quality control departments in the dye and pigment industries must procure this compound specifically (by its CAS number, 81-16-3) to develop and validate methods for identifying and quantifying Tobias acid in reaction mixtures, final products, and environmental samples. Relying on a generic 'aminonaphthalenesulfonic acid' standard is insufficient for this purpose.

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